molecular formula C9H13ClO3 B14356838 4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester CAS No. 90675-53-9

4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester

Cat. No.: B14356838
CAS No.: 90675-53-9
M. Wt: 204.65 g/mol
InChI Key: KDAXONSPDLCLQU-UHFFFAOYSA-N
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Description

4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester is an organic compound with a complex structure that includes a pentenoic acid backbone, an acetyl group, a chlorine atom, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 4-pentenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can participate in various biochemical reactions. The presence of the chlorine atom and the ester group can influence the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Pentenoic acid ethyl ester: Lacks the acetyl and chlorine groups, making it less reactive in certain chemical reactions.

    2-Acetyl-4-chloro-4-pentenoic acid: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.

    4-Chloro-2-pentenoic acid ethyl ester: Similar but lacks the acetyl group, influencing its chemical properties.

Uniqueness

4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester is unique due to the combination of functional groups that provide a distinct set of chemical properties.

Properties

CAS No.

90675-53-9

Molecular Formula

C9H13ClO3

Molecular Weight

204.65 g/mol

IUPAC Name

ethyl 2-acetyl-4-chloropent-4-enoate

InChI

InChI=1S/C9H13ClO3/c1-4-13-9(12)8(7(3)11)5-6(2)10/h8H,2,4-5H2,1,3H3

InChI Key

KDAXONSPDLCLQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=C)Cl)C(=O)C

Origin of Product

United States

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